Product packaging for Ethyl 2-bromo-6-chloro-4-fluorobenzoate(Cat. No.:CAS No. 1805575-83-0)

Ethyl 2-bromo-6-chloro-4-fluorobenzoate

Cat. No.: B1413502
CAS No.: 1805575-83-0
M. Wt: 281.5 g/mol
InChI Key: XQIVJBAGRKMOAK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-chloro-4-fluorobenzoate, with CAS registry number 1805575-83-0, is a high-purity halogenated benzoate ester specifically designed for research and development applications . This compound, with a molecular formula of C 9 H 7 BrClFO 2 and a molecular weight of 281.51 g/mol, serves as a versatile and critical building block in organic synthesis and medicinal chemistry . Its structure features multiple halogen substituents—bromine, chlorine, and fluorine—which create distinct sites for chemical manipulation, making it a valuable intermediate for constructing more complex molecules, including potential pharmaceuticals and agrochemicals . In scientific research, its primary value lies in its application as a synthetic precursor. The bromine and chlorine atoms are amenable to nucleophilic substitution reactions, allowing researchers to introduce a variety of other functional groups, such as amines or azides . The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing additional pathways for molecular diversification . The specific arrangement of halogens on the aromatic ring influences the compound's electronic properties and lipophilicity, which can be crucial for fine-tuning the biological activity of resulting molecules in drug discovery projects . Researchers should note that this compound requires careful handling; it is associated with safety warnings for causing skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . It must be stored sealed in a dry environment, ideally at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrClFO2 B1413502 Ethyl 2-bromo-6-chloro-4-fluorobenzoate CAS No. 1805575-83-0

Properties

IUPAC Name

ethyl 2-bromo-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIVJBAGRKMOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-bromo-6-chloro-4-fluorobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-6-chloro-4-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The arrangement and identity of substituents significantly influence the reactivity, stability, and physical properties of halogenated benzoates. Below is a comparative analysis based on analogs from :

Compound Name Substituents (Positions) Key Features
Ethyl 2-bromo-6-chloro-4-fluorobenzoate Br (2), Cl (6), F (4) High electron-withdrawing effects; steric hindrance at ortho positions.
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate Cl (5), F (2), OH (4) Hydroxyl group enhances polarity; potential for hydrogen bonding.
Methyl 2-bromomethyl-5-fluoro-benzoate BrCH2 (2), F (5) Bromomethyl group increases reactivity in alkylation or cross-coupling.
Methyl 2-chloro-4-iodobenzoate Cl (2), I (4) Iodine’s polarizability may enhance intermolecular interactions.

Key Observations :

  • Steric Effects : Ortho substituents (e.g., Br at position 2) increase steric hindrance, which may limit accessibility for nucleophilic attack on the ester group.
  • Polarity: Fluorine’s electronegativity enhances polarity, improving solubility in polar solvents relative to non-fluorinated analogs.

Bioactivity and Functional Group Synergy

These findings suggest that halogenated benzoates may exhibit similar bioactivity, with substituent patterns influencing efficacy. For example:

  • Chlorine and Bromine: Known to enhance antimicrobial activity by disrupting microbial cell membranes .
  • Fluorine : Often improves metabolic stability and bioavailability in drug design.

Physical Properties and Crystallography

Structural analogs in are often analyzed using crystallographic tools like SHELXL and ORTEP-3 (–3). For instance:

  • Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate : Likely forms hydrogen-bonded networks due to the hydroxyl group, as visualized via SHELX-refined crystallographic data .
  • This compound : Predicted to exhibit a planar aromatic ring with distorted bond angles due to ortho-halogen interactions, as modeled in WinGX ().

Biological Activity

Ethyl 2-bromo-6-chloro-4-fluorobenzoate is a halogenated aromatic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoate structure. These halogen atoms significantly influence the compound's reactivity and biological activity due to their electronic and steric effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of halogens enhances the compound's binding affinity to enzymes and receptors, which is crucial for its role in drug development. The ester group contributes to the compound's lipophilicity, affecting its bioavailability and cellular uptake.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various biologically active compounds. It has potential applications in developing pharmaceuticals that target specific enzymes or receptors involved in disease processes.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer potential; enzyme inhibition
Ethyl 2-bromo-4-fluorobenzoateStructureModerate cytotoxicity against cancer cell lines
Ethyl 2-chloro-6-fluorobenzoateStructureLower binding affinity compared to brominated analogs

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The compound demonstrated a dose-dependent response with IC50 values comparable to established chemotherapeutics.
  • Enzyme Inhibition Studies : Research focused on the interaction of this compound with antiapoptotic Bcl-2 proteins. The compound exhibited strong binding affinity, indicating a mechanism that may sensitize cancer cells to apoptosis-inducing agents like cisplatin. This suggests a dual role as both an anticancer agent and a chemosensitizer.
  • Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex organic molecules. Its versatility allows for modifications that lead to novel compounds with enhanced biological activities.

Preparation Methods

Esterifizierung von 2-bromo-4-chloro-6-fluorobenzoesäure

Der erste Schritt besteht in der Bildung des Esterprodukts durch die Reaktion der entsprechenden Carbonsäure mit Ethanol. Diese Methode ist die Standardprozedur in der organischen Synthese und wird häufig in industriellen Anwendungen eingesetzt.

Reaktionsbedingungen:

  • Ausgangsstoffe: 2-bromo-4-chloro-6-fluorobenzoesäure
  • Reagenz: Ethanol
  • Katalysator: Schwefelsäure (H₂SO₄)
  • Refluxzeit: 4-6 Stunden
  • Lösungsmittel: Ethanol (überwiegend)
  • Ziel: Vollständige Esterbildung

Diese Methode ist einfach, kostengünstig und ermöglicht eine hohe Ausbeute, typischerweise über 95%.

Bromierung des aromatischen Rings

Der Bromierungsschritt ist entscheidend für die Einführung des Bromatoms in die Benzolringstruktur. Verschiedene Patente und Forschungsberichte beschreiben die Bromierung von Vorläuferverbindungen wie 2-fluoro-4-chlorobenzoesäure oder verwandten Derivaten.

Reaktionsbedingungen:

  • Reagenz: N-Bromsuccinimid (NBS) oder Bromwasserstoffsäure in Ethanol
  • Temperatur: -5 °C bis 7 °C
  • Reaktionszeit: 2-3 Stunden
  • Lösungsmittel: Ethanol oder Wasser
  • Reaktionsmechanismus: Elektrophile Aromabromierung

Datenübersicht:

Parameter Wert
Reagenz N-Bromsuccinimid (NBS)
Temperatur -5 °C bis 7 °C
Reaktionszeit 2-3 Stunden
Ausbeute ca. 86-87%

Die Bromierung erfolgt selektiv am aromatischen Ring, vorzugsweise an der Position, die durch die Substituenten beeinflusst wird.

Hydrolyse und Endreinigung

Nach der Bromierung wird die Verbindung durch Hydrolyse in Gegenwart von Säuren wie Schwefelsäure oder Salzsäure in die entsprechende Benzoesäure umgewandelt. Das Produkt wird anschließend durch Extraktion, Filtration und Trocknung gereinigt.

Reaktionsbedingungen:

  • Hydrolyse mit Salzsäure oder Natronlauge
  • Temperatur: Raumtemperatur bis 70 °C
  • Reaktionszeit: 4-8 Stunden
  • Reinigung: Extraktion mit organischen Lösungsmitteln, Trocknung über Natriumsulfat

Die Produkte weisen eine Reinheit von ≥99% auf, was sie für weitere Syntheseprozesse geeignet macht.

Zusammenfassung der Syntheseschritte in Tabelle

Schritt Ausgangsstoffe Reagenzien Bedingungen Ausbeute Bemerkungen
Esterbildung 2-bromo-4-chloro-6-fluorobenzoesäure Ethanol Reflux, 4-6 h >95% Standardverfahren
Bromierung Vorläufer (z.B. 2-fluoro-4-chlorobenzoesäure) NBS, H₂SO₄ -5 °C bis 7 °C, 2-3 h ca. 86-87% Selektive Bromierung
Hydrolyse Bromierte Verbindung Salzsäure Raumtemperatur bis 70 °C, 4-8 h ≥99% Reinheit Reinigung durch Extraktion

Forschungs- und Patentreferenzen

  • CN102795993A beschreibt die Synthese von 2-bromo-6-fluorobenzoesäure durch nitration, Reduktion, Bromierung und Hydrolyse, wobei die Bromierung bei niedrigen Temperaturen erfolgt.
  • CN102070420A legt eine Methode dar, bei der 2-bromo-6-fluorobenzyl bromide durch Oxidation von 2-bromo-6-fluorotoluene hergestellt wird, gefolgt von Oxidation zu der Säure.
  • Patente betonen die Bedeutung der kontrollierten Temperaturführung und der Verwendung geeigneter Lösungsmittel zur Maximierung der Ausbeute und Reinheit.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 2-bromo-6-chloro-4-fluorobenzoate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves multi-step halogenation and esterification. For example, bromination/chlorination of a fluorobenzoic acid precursor followed by esterification with ethanol under acidic catalysis. Optimization can include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency by stabilizing transition states .
  • Catalysts : Lewis acids like FeCl₃ may improve regioselectivity during halogenation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product effectively.

Basic: Which analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions; ¹⁹F NMR confirms fluorine environment .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.91) .
  • X-ray crystallography : SHELXL refines atomic coordinates, while ORTEP-III visualizes molecular geometry . High-resolution data (≤ 0.8 Å) minimizes errors in halogen positioning .

Basic: How should this compound be handled and stored to maintain its chemical stability in laboratory settings?

Answer:

  • Storage : Keep at 2–8°C in airtight, moisture-free containers to prevent hydrolysis of the ester group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidative degradation. Gloveboxes are recommended for hygroscopic intermediates .

Advanced: What computational approaches, such as density-functional theory (DFT), are suitable for predicting the electronic structure and reactivity of this compound?

Answer:

  • Functional selection : B3LYP with gradient-corrected exchange-energy approximations accurately models halogen electronegativity and steric effects .
  • Electron density analysis : Colle-Salvetti correlation-energy formulas predict charge distribution and reactive sites (e.g., C-Br bond polarization) .
  • Regioselectivity : HOMO-LUMO gaps calculated at the 6-311++G(d,p) basis set identify nucleophilic/electrophilic centers for cross-coupling reactions .

Advanced: How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?

Answer:

  • Twin refinement : SHELXL’s twin law matrix corrects pseudo-symmetry artifacts in halogenated aromatic systems .
  • Data validation : Check for anomalous dispersion (Flack parameter) to resolve chiral ambiguities .
  • High-resolution datasets : Collect data to d-spacing < 0.8 Å to reduce thermal motion errors in heavy atoms (Br/Cl) .

Advanced: What experimental strategies can elucidate the influence of halogen substituents on the regioselectivity of this compound in cross-coupling reactions?

Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kD in Suzuki-Miyaura couplings to assess C–Br bond activation barriers .
  • Competitive experiments : React with Pd(PPh₃)₄ and track substituent-directed selectivity (e.g., Cl vs. Br) via GC-MS .
  • Computational docking : Map halogen-bonding interactions with catalytic Pd centers using DFT-optimized transition states .

Advanced: How can steric and electronic effects in this compound be quantified to guide synthetic modifications?

Answer:

  • Steric maps : Calculate Connolly surfaces to visualize steric hindrance around the ester group .
  • Hammett constants : Use σₚ values (Br: +0.26, Cl: +0.23, F: +0.06) to predict electronic contributions to reaction rates .
  • Substituent swapping : Synthesize analogs (e.g., replacing Br with I) and compare activation energies via Arrhenius plots .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 2
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Ethyl 2-bromo-6-chloro-4-fluorobenzoate

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